molecular formula C17H18N2O B1397124 4-Phenyl-N-pyrrolidin-3-ylbenzamide CAS No. 762285-91-6

4-Phenyl-N-pyrrolidin-3-ylbenzamide

Cat. No.: B1397124
CAS No.: 762285-91-6
M. Wt: 266.34 g/mol
InChI Key: LXZLSSUTSOTEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-N-pyrrolidin-3-ylbenzamide is a chemical compound that features a benzamide core with a phenyl group and a pyrrolidin-3-yl substituentThe presence of the pyrrolidine ring, a common scaffold in bioactive molecules, enhances its pharmacological profile .

Safety and Hazards

The safety and hazards associated with 4-Phenyl-N-pyrrolidin-3-ylbenzamide are not specified in the retrieved papers. For chemicals not listed and/or lacking occupational exposure limits (OELs), NIOSH recommends consulting the NIOSH Occupational Exposure Banding Safety and Health Topic Page .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-N-pyrrolidin-3-ylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-N-pyrrolidin-3-ylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Phenyl-N-pyrrolidin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-N-pyrrolidin-3-ylbenzamide is unique due to the presence of both the phenyl group and the pyrrolidine ring, which enhance its pharmacological properties and make it a versatile scaffold for drug design .

Properties

IUPAC Name

4-phenyl-N-pyrrolidin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(19-16-10-11-18-12-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16,18H,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZLSSUTSOTEQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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